molecular formula C11H11Br2N3O B1435123 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-92-9

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1435123
CAS RN: 1416712-92-9
M. Wt: 361.03 g/mol
InChI Key: VBVBKEAECPFNON-UHFFFAOYSA-N
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Description

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, commonly referred to as DBTBP, is a heterocyclic aromatic compound that has a wide range of potential applications. It is a colorless solid that is soluble in organic solvents, and can be synthesized from a variety of starting materials. DBTBP has been studied for its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bromine atoms can be used for further functionalization through nucleophilic substitution reactions, making it valuable for constructing complex molecules . For example, it can be used to synthesize various heterocyclic compounds that are prevalent in many pharmaceuticals.

Pharmaceutical Research

In pharmaceutical research, the pyrazolopyridine moiety present in the compound is of interest due to its potential biological activity. It can be utilized in the synthesis of molecules that target specific proteins or enzymes within the body, contributing to the development of new drugs .

Material Science

The compound’s robust structure makes it suitable for material science applications, particularly in the development of novel organic electronic materials. Its ability to act as a building block for larger pi-conjugated systems can be exploited in creating new semiconducting materials .

Biological Research

In biological research, derivatives of this compound could be used as probes or labels in molecular biology experiments. For instance, the bromine atoms could be replaced with radioactive isotopes to track the compound’s movement within a biological system .

Agrochemical Development

The structural motifs present in 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine are often found in agrochemicals. Researchers can modify this compound to create new pesticides or herbicides with improved efficacy and safety profiles .

properties

IUPAC Name

3,6-dibromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVBKEAECPFNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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